molecular formula C25H31NO8 B1609147 Senampelin B CAS No. 62860-52-0

Senampelin B

Cat. No.: B1609147
CAS No.: 62860-52-0
M. Wt: 473.5 g/mol
InChI Key: DYLUSUNCJYDAKT-IFWBSMHISA-N
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Description

Senampelin B is a naturally occurring compound that belongs to the class of prenylated flavonoids. . This compound has gained significant attention in research due to its potential health benefits, including its biological and pharmacological activities.

Preparation Methods

Industrial Production Methods: Industrial production of Senampelin B would likely involve large-scale extraction from Artocarpus kemando leaves, followed by purification processes such as chromatography

Chemical Reactions Analysis

Types of Reactions: Senampelin B can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Catalysts such as palladium on carbon (Pd/C) are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Senampelin B has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the reactivity of prenylated flavonoids.

    Biology: Research has shown that this compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases such as cancer and cardiovascular disorders.

    Industry: this compound can be used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of Senampelin B involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

    Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Antimicrobial Activity: this compound disrupts the cell membrane of microorganisms, leading to their death.

Comparison with Similar Compounds

    Prenylated Flavonoids: Other compounds in this class include xanthohumol and isoxanthohumol, which also exhibit antioxidant and anti-inflammatory properties.

    Non-prenylated Flavonoids: Compounds such as quercetin and kaempferol share similar biological activities but lack the prenyl group.

Uniqueness: Senampelin B is unique due to its specific structure, which includes a prenyl group. This structural feature enhances its biological activity and distinguishes it from other flavonoids. The presence of the prenyl group also influences its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

[(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO8/c1-7-15(4)23(28)31-13-18(9-3)25(30)32-14-19-10-11-26-21(33-17(6)27)12-20(22(19)26)34-24(29)16(5)8-2/h7-11,20-21H,12-14H2,1-6H3/b15-7+,16-8+,18-9+/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLUSUNCJYDAKT-IFWBSMHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC/C(=C\C)/C(=O)OCC1=C2[C@@H](C[C@@H](N2C=C1)OC(=O)C)OC(=O)/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62860-52-0
Record name Sena,peline B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062860520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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